

Analytical Method: Quantifying Pamiparib with LC-MS/MS

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Compound Focus: Pamiparib

CAS No.: 1446261-44-4

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What is the most sensitive and validated method for determining total and unbound pamiparib concentrations in human plasma and brain tumor tissue?

A reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method has been developed and fully validated for this purpose [1].

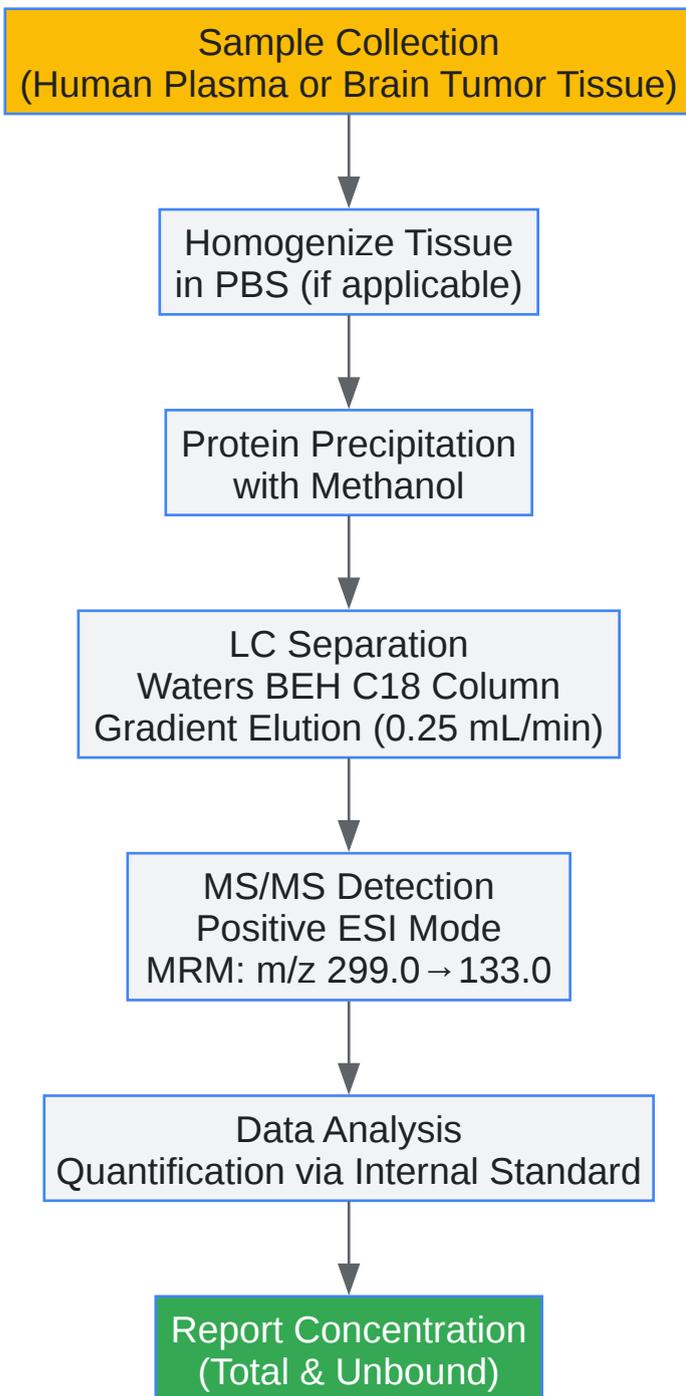
- **Key Applications:** Determining total and unbound **pamiparib** concentrations in human plasma and brain tumor tissue [1].
- **Sample Preparation:** Plasma and tissue homogenate samples are prepared using methanol protein precipitation [1].
- **Chromatography:** A Waters BEH C18 column is used with a gradient elution consisting of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.25 mL/min [1].
- **Detection:** The analytes are monitored using multiple reaction monitoring (MRM) under positive electrospray ionization. The specific MS transitions are m/z 299.0 \rightarrow 133.0 for **pamiparib** and m/z 303.0 \rightarrow 134.9 for the internal standard, [$^{13}\text{C}_2,^{15}\text{N}_2$]**pamiparib** [1].

The table below summarizes the key validation parameters for this method:

Validation Parameter	Details
Linear Range	0.5–1000 nM in plasma [1]

Validation Parameter	Details
Lower Limit of Quantitation (LLOQ)	0.5 nM in plasma or tissue homogenate [1]
Precision & Accuracy	Intra- and inter-day values within generally accepted bioanalytical criteria [1]
Stability	Stable in plasma at -80°C for at least 6 months [1]

This workflow diagrams the entire process from sample collection to data analysis:



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Population Pharmacokinetics & Dosing Considerations

How can population pharmacokinetic (PopPK) modeling inform pamiparib dosing?

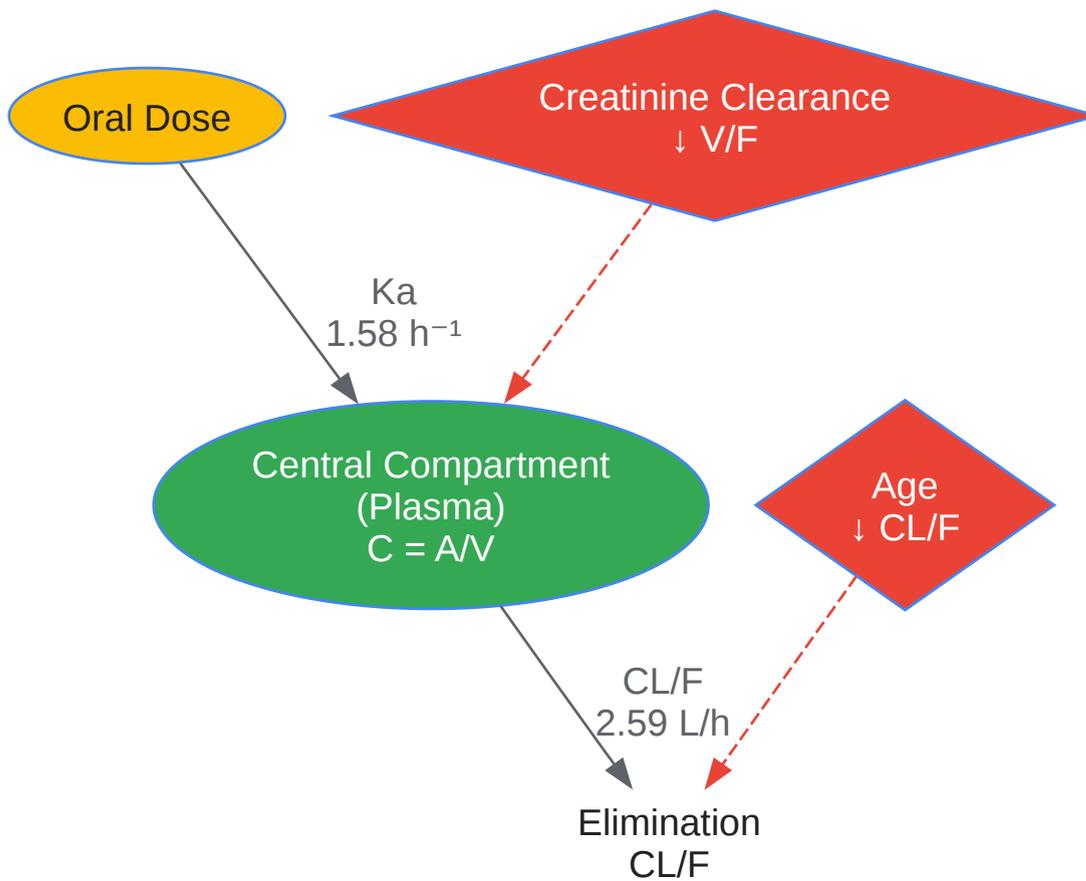
A PopPK model has characterized the plasma concentration-time profiles of total and unbound **pamiparib** in glioblastoma patients, identifying key sources of variability [2].

- **Structural Model:** A one-compartment model with first-order absorption and elimination best describes the total and unbound **pamiparib** plasma concentrations following oral administration [2].
- **Significant Covariates:** Creatinine clearance significantly impacts the apparent volume of distribution (V/F), and age is a significant covariate on apparent clearance (CL/F) [2].
- **Dosing Optimization:** Model simulations suggest that doses as low as 20 mg twice daily (BID) may be adequate for therapeutic effects in a general patient population, supporting further investigation into dose reduction to optimize the benefit-to-risk ratio [2].

The table below shows the population estimates for key pharmacokinetic parameters:

Pharmacokinetic Parameter	Population Estimate
Absorption Rate Constant (Ka)	1.58 h ⁻¹ [2]
Apparent Clearance (CL/F)	2.59 L/h [2]
Apparent Volume of Distribution (V/F)	44 L [2]
Unbound Fraction (fu)	0.041 [2]

This diagram visualizes the structural PopPK model and the identified covariates:



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Clinical Application & Drug Interactions

What are the key parameters to monitor in patients receiving **pamiparib**, especially in combination therapies?

Clinical trials provide insights into safety, efficacy, and important drug interactions that inform laboratory monitoring.

- **Combination Therapy Efficacy & Safety:** A phase Ib/II study combining **pamiparib** with radiotherapy and/or temozolomide in glioblastoma patients demonstrated the regimen was tolerable. The most common treatment-emergent adverse events were fatigue and nausea. Myelosuppression was manageable with dose reductions or interruptions [3].
- **Critical Drug-Drug Interactions:**
 - **CYP3A Inducers:** Coadministration with the strong inducer **rifampin** reduced **pamiparib**'s AUC by 38-43%. Dose modifications should be considered when **pamiparib** is used with strong

CYP3A inducers [4].

- **CYP3A Inhibitors:** Coadministration with the strong inhibitor **itraconazole** did not significantly affect **pamiparib**'s exposure. No dose adjustments are deemed necessary with CYP3A inhibitors [4].

Troubleshooting FAQs

1. Our lab is developing an LC-MS/MS method for multiple PARP inhibitors. What is a suitable LLOQ for pamiparib in human plasma? For monitoring therapeutic levels, an LLOQ of **0.5 nM** (or approximately 0.15 ng/mL) has been validated and is highly sensitive [1]. Another method for simultaneously quantifying four PARP inhibitors achieved an LLOQ of 50 ng/mL for **pamiparib**, which may be sufficient for certain applications but is less sensitive [5].

2. What is the recommended storage condition for plasma samples containing pamiparib before analysis? Frozen plasma samples should be stored at **-80°C** [1]. **Pamiparib** has been shown to be stable under these conditions for at least 6 months [1].

3. Does renal function impact pamiparib pharmacokinetics? Yes. Population PK analysis identified that **creatinine clearance is a significant covariate** on the apparent volume of distribution (V/F) of **pamiparib** [2]. This suggests that monitoring renal function is prudent in patients.

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To cite this document: Smolecule. [Analytical Method: Quantifying Pamiparib with LC-MS/MS].

Smolecule, [2026]. [Online PDF]. Available at:

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